molecular formula C₃₀H₃₀O₇ B1140523 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose CAS No. 109680-98-0

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose

Cat. No.: B1140523
CAS No.: 109680-98-0
M. Wt: 502.56
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is a complex organic compound with the molecular formula C30H30O7. It is characterized by its unique structure, which includes an acetyl group, an isopropylidene group, and a trityl group attached to a beta-L-arabino-hexofuranos-5-ulose backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose typically involves multiple steps The process begins with the protection of the hydroxyl groups on the arabino-hexofuranose ringThe reaction conditions often require the use of acid or base catalysts and specific solvents to ensure the desired selectivity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose is unique due to its specific beta-L-arabino-hexofuranose configuration, which can influence its chemical reactivity and biological interactions. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

[(3aR,5R,6S)-2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3/t25-,26+,27?,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCZISQVFVWSR-PERGRGJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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